Cas no 915399-37-0 (3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside)

3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside is a synthetic nucleoside derivative with unique properties. It exhibits high purity and stability, making it suitable for various biochemical applications. This compound is particularly valuable in research involving DNA synthesis and modification, due to its distinct structural features and potential for use in targeted molecular biology studies.
3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside structure
915399-37-0 structure
商品名:3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside
CAS番号:915399-37-0
MF:C10H15N7O2
メガワット:265.27200
MDL:MFCD09750829
CID:996491
PubChem ID:57359004

3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside 化学的及び物理的性質

名前と識別子

    • 2, 3''-DIAMINO-2'', 3''-DIDEOXYADENOSINE (3''-AMINO-2'', 3''-DIDEOXY-2, 6-DIAMINOPURINERIBOSIDE)
    • [(2S,3S,5R)-3-amino-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol
    • 3'-AMINO-2',3'-DIDEOXY-2,6-DIAMINOPURINERIBOSIDE
    • Adenosine,2,3'-diamino-2',3'-dideoxy
    • HG1214
    • 2,3'-Diamino-2',3'-dideoxyadenosine
    • 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurine Riboside
    • SCHEMBL5475285
    • 2,3''-Diamino-2'',3''-dideoxyadenosine(3''-amino-2'',3''-dideoxy-2,6-diaminopurineriboside)
    • A916778
    • [(2S,3S,5R)-3-amino-5-(2,6-diamino-9H-purin-9-yl)oxolan-2-yl]methanol
    • AS-49386
    • AKOS027251098
    • CS-0170881
    • ((2S,3S,5R)-3-Amino-5-(2,6-diamino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
    • ((2S,3S,5R)-3-Amino-5-(6-amino-2-imino-1,2-dihydro-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
    • DTXSID10724341
    • MFCD09750829
    • J-700073
    • 915399-37-0
    • 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside
    • MDL: MFCD09750829
    • インチ: InChI=1S/C10H15N7O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2,11H2,(H4,12,13,15,16)/t4-,5+,6+/m0/s1
    • InChIKey: RXUVXJPZMYYFEO-KVQBGUIXSA-N
    • ほほえんだ: OC[C@@H]1[C@@H](N)C[C@H](N2C=NC3=C2N=C(N)N=C3N)O1

計算された属性

  • せいみつぶんしりょう: 265.12900
  • どういたいしつりょう: 265.12872275g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 9
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 151Ų

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 2.08
  • PSA: 151.12000
  • LogP: 0.46050

3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside セキュリティ情報

3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB347807-1 g
2,3'-Diamino-2',3'-dideoxyadenosine, 98%; .
915399-37-0 98%
1 g
€316.40 2023-07-19
abcr
AB347807-1g
2,3'-Diamino-2',3'-dideoxyadenosine, 98%; .
915399-37-0 98%
1g
€320.70 2025-02-19
abcr
AB347807-5 g
2,3'-Diamino-2',3'-dideoxyadenosine, 98%; .
915399-37-0 98%
5 g
€844.20 2023-07-19
Chemenu
CM138825-5g
((2S,3S,5R)-3-amino-5-(2,6-diamino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
915399-37-0 95%
5g
$480 2024-07-20
TRC
A579385-500mg
3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside
915399-37-0
500mg
$ 275.00 2022-06-08
TRC
A579385-100mg
3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside
915399-37-0
100mg
$ 70.00 2022-06-08
Chemenu
CM138825-25g
((2S,3S,5R)-3-amino-5-(2,6-diamino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
915399-37-0 95%
25g
$1936 2024-07-20
1PlusChem
1P00GYRL-1g
2, 3''-DIAMINO-2'', 3''-DIDEOXYADENOSINE (3''-AMINO-2'', 3''-DIDEOXY-2, 6-DIAMINOPURINERIBOSIDE)
915399-37-0 98%
1g
$220.00 2025-02-27
1PlusChem
1P00GYRL-5g
2, 3''-DIAMINO-2'', 3''-DIDEOXYADENOSINE (3''-AMINO-2'', 3''-DIDEOXY-2, 6-DIAMINOPURINERIBOSIDE)
915399-37-0 98%
5g
$608.00 2025-02-27
Chemenu
CM138825-10g
((2S,3S,5R)-3-amino-5-(2,6-diamino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
915399-37-0 95%
10g
$920 2024-07-20

3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside 関連文献

3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineribosideに関する追加情報

Introduction to 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside (CAS No. 915399-37-0)

3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside, identified by the Chemical Abstracts Service Number (CAS No.) 915399-37-0, is a specialized nucleoside analog that has garnered significant attention in the field of medicinal chemistry and biochemistry. This compound belongs to a class of molecules that mimic natural nucleosides, featuring modifications that make it particularly interesting for therapeutic applications. The structural uniqueness of 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside lies in its modified sugar moiety and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.

The synthesis of 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside involves a series of intricate chemical transformations, including the protection-deprotection strategies of hydroxyl groups and the introduction of amino functionalities at specific positions. These synthetic steps require precise control over reaction conditions to ensure high yield and purity. The compound’s structural framework is closely related to natural nucleosides, such as adenosine and guanosine, but with key modifications that enhance its biological activity. These modifications include the absence of a 3'-hydroxyl group and the presence of additional amino groups at the 2' and 6' positions.

One of the most compelling aspects of 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside is its potential in the development of novel therapeutic agents. Its structural features make it a promising candidate for applications in antiviral and anticancer therapies. Recent studies have highlighted its ability to interfere with viral replication by inhibiting key enzymes involved in viral polymerization processes. Specifically, the compound has been shown to exhibit inhibitory effects on RNA-dependent RNA polymerases (RdRp), which are essential for the replication of RNA viruses.

Moreover, research into 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside has revealed its potential as an antitumor agent. The modifications in its structure disrupt normal cellular metabolism and DNA replication, leading to selective toxicity toward cancer cells. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines while sparing healthy cells. This selective toxicity is attributed to the compound’s ability to mimic natural nucleosides, thereby interfering with critical enzymatic pathways without significant off-target effects.

The pharmacokinetic properties of 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside are also an area of active investigation. Due to its structural complexity, understanding how it is metabolized and eliminated from the body is crucial for optimizing its therapeutic potential. Initial pharmacokinetic studies suggest that the compound exhibits moderate solubility in water and moderate bioavailability when administered orally or intravenously. These findings are valuable for formulating effective drug delivery systems that enhance its absorption and reduce degradation in vivo.

Advances in computational chemistry have further accelerated the study of 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These simulations have provided insights into the binding affinities and mechanisms of action, guiding the design of more potent derivatives. Additionally, virtual screening methods have been used to identify new analogs with improved pharmacological properties.

The role of 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside in addressing emerging infectious diseases is another critical area of research. With the rise of drug-resistant pathogens, there is a growing need for novel antiviral agents that can overcome existing limitations. The compound’s ability to inhibit viral polymerases without significant cross-resistance with current drugs makes it a promising candidate for treating next-generation viral infections. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical trials.

In conclusion,3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside (CAS No. 915399-37-0) represents a significant advancement in nucleoside analog development with broad therapeutic implications. Its unique structural features enable it to interfere with critical biological processes involved in viral replication and cancer cell proliferation while maintaining selectivity toward target cells. As research continues to uncover new applications for this compound,3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside is poised to play a pivotal role in shaping future treatments for infectious diseases and cancer.

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Amadis Chemical Company Limited
(CAS:915399-37-0)3'-Amino-2',3'-Dideoxy-2,6-Diaminopurineriboside
A916778
清らかである:99%/99%
はかる:1g/5g
価格 ($):187.0/500.0